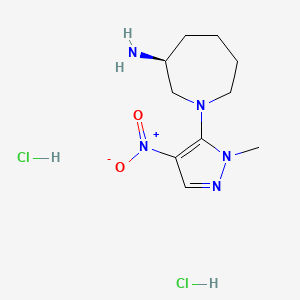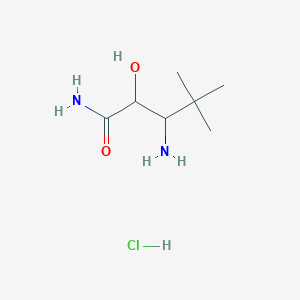
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 g/mol . This compound is known for its versatile chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of amines, alcohols, and other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride include:
- 3-Amino-2-hydroxy-4-methylpentanamide
- 3-Amino-2-hydroxy-4,4-dimethylbutanamide
- 3-Amino-2-hydroxy-4,4-dimethylhexanamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and chemical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4,4-dimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)5(8)4(10)6(9)11;/h4-5,10H,8H2,1-3H3,(H2,9,11);1H |
InChI Key |
SVCFNJCXZMSWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


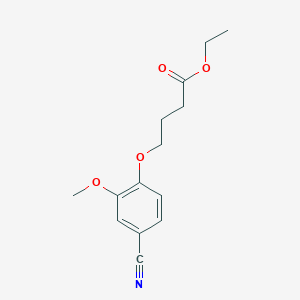


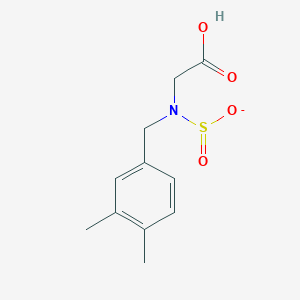



![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)

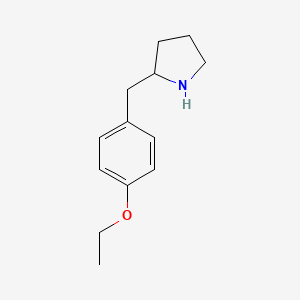
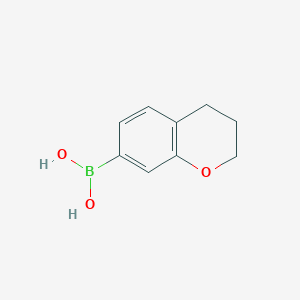
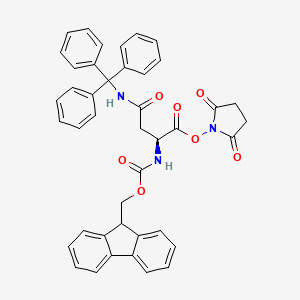
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
